
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is a chemical compound with the molecular formula C15H12N2O3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide typically involves the cyclization of alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol, followed by reduction of the nitro group using iron powder and ammonium chloride at reflux temperature . The resulting aniline derivatives are then reacted with commercially available aryl sulfonyl chlorides to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine.
Substitution: The benzoxazine ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are frequently used for nitro group reduction.
Substitution: Aryl sulfonyl chlorides are used for substitution reactions involving the benzoxazine ring.
Major Products
The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bromodomain inhibitor, which can regulate gene expression.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide involves its interaction with bromodomain-containing proteins (BRDs). These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BRDs, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Shares a similar benzoxazine structure but includes a sulfonamide group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a glucoside moiety, making it more hydrophilic.
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is unique due to its specific benzamide and benzoxazine fusion, which imparts distinct chemical properties and biological activities. Its ability to inhibit bromodomain-containing proteins sets it apart from other similar compounds .
Propiedades
Número CAS |
90814-95-2 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-20-13-8-11(6-7-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
Clave InChI |
QXSOUCFSEUPWLA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)

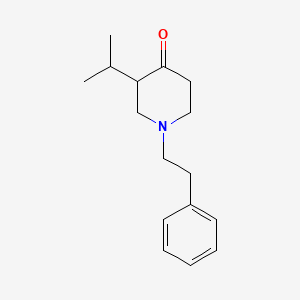

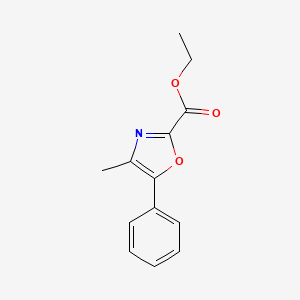
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
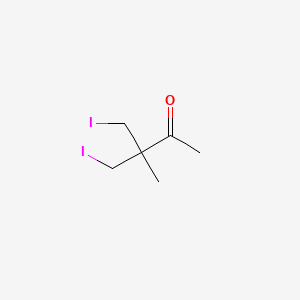
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
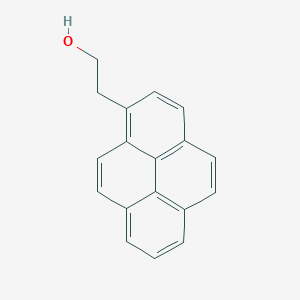
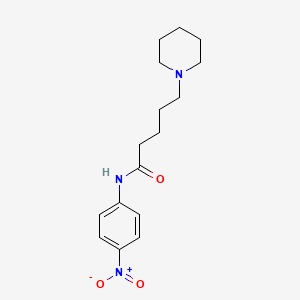
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
